molecular formula C13H9FO4 B6399079 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid CAS No. 1261981-12-7

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6399079
CAS No.: 1261981-12-7
M. Wt: 248.21 g/mol
InChI Key: ZWQPJFYBLHAIAV-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H9FO4 It is characterized by the presence of both fluorine and hydroxyl groups attached to a benzene ring, which contributes to its unique chemical properties

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQPJFYBLHAIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689441
Record name 5'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-12-7
Record name 5'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of 2-hydroxyacetophenone, followed by a series of reactions to introduce the additional hydroxyl and carboxyl groups. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom enhances its binding affinity to target molecules, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid
  • 2-Butenoic acid, 4-(5-fluoro-2-hydroxyphenyl)-4-oxo-

Uniqueness

Compared to similar compounds, 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxybenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxyl groups allows for versatile reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

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